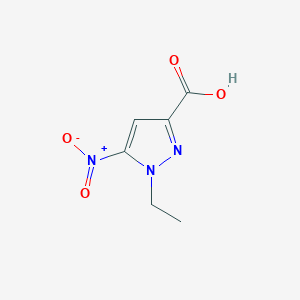

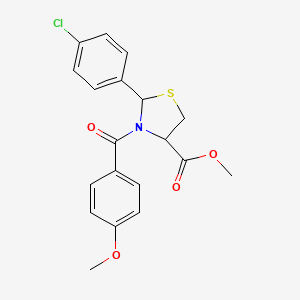

![molecular formula C14H13N5O3 B2760191 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxyacetamide CAS No. 2034413-95-9](/img/structure/B2760191.png)

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxyacetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a triazolopyrazine ring and a phenoxy group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolopyrazine ring, which is a fused ring system containing a triazole ring and a pyrazine ring . The compound also contains a phenoxy group attached to an acetamide group .Aplicaciones Científicas De Investigación

Tankyrase Inhibitors

Researchers have synthesized a series of triazolopyridazine derivatives, aiming to develop selective inhibitors for tankyrases (TNKSs), enzymes involved in various physiological conditions. One derivative demonstrated potent inhibitory activity, underscoring the potential of these compounds as pharmacological tools to explore TNKS roles in diseases (Liscio et al., 2014).

Antimicrobial Activity

New derivatives of pyrazoline and pyrazole have been synthesized and tested for their antibacterial and antifungal properties. The study reveals that some compounds exhibited significant activity against various microorganisms, highlighting their potential in developing new antimicrobial agents (Hassan, 2013).

Heteroaromatic Amines Acylation

Research into the acylation of heteroaromatic amines led to the development of new classes of 1,2,3-triazolopyridines and pyrazolopyridines. These compounds were synthesized via cyanoacetylation reactions, showcasing a method to prepare novel heterocyclic compounds with potential scientific and medicinal applications (Ibrahim et al., 2011).

Anticonvulsant Activity

A study on the synthesis and testing of substituted triazolopyrazines for anticonvulsant activity revealed several compounds with potent effects against seizures. This research underscores the bioisosteric potential of the triazolopyrazine ring system for developing new anticonvulsant agents (Kelley et al., 1995).

Antioxidant and Neuroprotective Agents

A series of triazolopyrazine derivatives were designed and synthesized as dual antioxidant-human A2A adenosine receptor antagonists. Some compounds demonstrated potent antagonist activity and protective efficacy in neuropathic pain, offering insights into developing neuroprotective agents (Falsini et al., 2019).

Direcciones Futuras

The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include in vitro and in vivo studies to determine its potential therapeutic effects .

Mecanismo De Acción

Target of Action

Similar triazolo[4,3-a]pyrazine derivatives have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that many antibacterial agents work by inhibiting essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication . The specific interaction of this compound with its targets and the resulting changes would need to be determined through further experimental studies.

Biochemical Pathways

Given its potential antibacterial activity, it may interfere with key bacterial pathways, leading to the inhibition of bacterial growth

Propiedades

IUPAC Name |

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O3/c20-12(9-22-10-4-2-1-3-5-10)16-8-11-17-18-13-14(21)15-6-7-19(11)13/h1-7H,8-9H2,(H,15,21)(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSINVXCYNSSQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCC2=NN=C3N2C=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

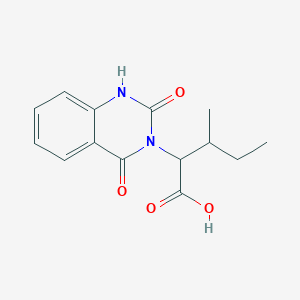

![6-(2,2-dimethoxyethyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2760113.png)

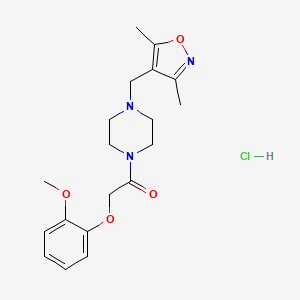

![4-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/no-structure.png)

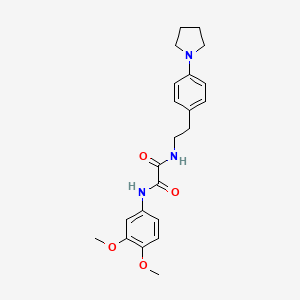

![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2760125.png)

![Methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate](/img/structure/B2760127.png)

![2-Amino-2-[3-(2-chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2760128.png)

![1-Oxa-7-azaspiro[4.4]nonan-3-one;hydrochloride](/img/structure/B2760130.png)